3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

Catalog No.
S1493509
CAS No.
123439-80-5
M.F
C32H16CuN8O12S4
M. Wt
896.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine,...

CAS Number

123439-80-5

Product Name

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

IUPAC Name

copper;2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrasulfonic acid

Molecular Formula

C32H16CuN8O12S4

Molecular Weight

896.3 g/mol

InChI

InChI=1S/C32H16N8O12S4.Cu/c41-53(42,43)13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(55(47,48)49)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)56(50,51)52)28(40-32)38-31-21-11-14(54(44,45)46)5-8-17(21)26(34-29)36-31;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2

InChI Key

CMYOSIPFSOPTRC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=NC2=N3)[N-]7)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2]

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=NC2=N3)[N-]7)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2]

Photocatalysis

,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcTS) has been explored as a photocatalyst for various applications, including:

  • Water splitting

    CuPcTS demonstrates potential for hydrogen production through photocatalytic water splitting. Studies have shown its ability to efficiently absorb visible light and generate hydrogen from water under irradiation, with ongoing research focusing on improving its efficiency and stability.

  • Organic pollutant degradation

    CuPcTS exhibits promising activity in degrading organic pollutants in wastewater. Its photocatalytic properties allow it to break down harmful organic compounds under light exposure, offering a potential solution for environmental remediation.

Biosensing

The unique properties of CuPcTS, including its ability to bind to specific biomolecules and generate electrochemical signals, make it a candidate for biosensing applications. Researchers are investigating its potential for:

  • Enzyme biosensors

    CuPcTS can be immobilized on electrodes to create biosensors for detecting specific enzymes. The interaction between the enzyme and its target molecule can be monitored through changes in the electrical signal, enabling the detection of various biological markers.

  • DNA biosensors

    CuPcTS shows potential for developing DNA biosensors due to its ability to interact with DNA molecules. These sensors could be used for rapid and sensitive detection of specific DNA sequences, with applications in medical diagnostics and environmental monitoring.

Antimicrobial Activity

Studies suggest that CuPcTS possesses antimicrobial activity against various bacteria and fungi. The exact mechanism of action remains under investigation, but it is believed to involve the generation of reactive oxygen species that can damage microbial cells.

Other Applications

CuPcTS is also being explored for various other research applications, including:

  • Photodynamic therapy

    This technique utilizes light-activated molecules to destroy cancer cells. CuPcTS is being investigated as a potential photosensitizer for photodynamic therapy due to its ability to generate reactive oxygen species upon light exposure.

  • Organic photovoltaics

    CuPcTS is being studied as a material for organic photovoltaic cells, which are devices that convert sunlight into electricity. Its light-absorbing properties and potential for charge transport make it a promising candidate for this application.

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is a complex organic compound with the formula C32H16CuN8O12S4. This compound features a copper ion coordinated to a phthalocyanine core that is heavily sulfonated, making it highly water-soluble and giving it unique chemical properties. It typically appears as a dark purple solid and is known for its strong aggregating tendency in aqueous solutions, which can influence its reactivity and interactions in various applications .

The mechanism of action for this specific compound depends on the intended application. Here are two potential scenarios:

  • Photosensitizer: Upon light irradiation, the molecule might undergo electronic excitation, generating reactive oxygen species (ROS) that can damage nearby cells. This property is crucial for photodynamic therapy [2].
  • Contrast agent: The molecule's interaction with biological tissues or specific molecules could alter magnetic resonance imaging (MRI) or other imaging techniques, allowing for better visualization of targeted areas [3].

The chemical behavior of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine is largely dictated by its sulfonic acid groups, which facilitate protonation and deprotonation reactions in aqueous environments. The compound can participate in redox reactions due to the presence of the copper center, allowing it to act as both an electron donor and acceptor. Additionally, it can form stable complexes with various metal ions and organic molecules, enhancing its utility in catalysis and materials science .

The synthesis of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine typically involves the following steps:

  • Formation of Phthalocyanine: The initial step involves the condensation of phthalonitrile derivatives with copper salts under specific conditions to form the copper phthalocyanine core.
  • Sulfonation: The resulting phthalocyanine is then treated with concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the 3, 4, 4', and 4'' positions.
  • Neutralization: Finally, the sulfonated compound is neutralized with sodium hydroxide to yield the tetra sodium salt form.

This multi-step process allows for precise control over the sulfonation pattern and ensures high purity of the final product .

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine has diverse applications across various fields:

  • Dyes and Pigments: Due to its vibrant color and stability, it is used in textile dyes and printing inks.
  • Photodynamic Therapy: Its properties as a photosensitizer make it a candidate for cancer treatment.
  • Catalysis: The compound's ability to form complexes enhances its use in catalyzing organic reactions.
  • Electronics: It can be utilized in organic semiconductors and photovoltaic devices due to its electronic properties .

Interaction studies have shown that 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine can form stable complexes with various ions and organic molecules. These interactions can significantly alter its physical properties and reactivity. For instance, when complexed with transition metals, it may exhibit enhanced catalytic activity or modified electronic properties suitable for specific applications in sensors or electronic devices .

Several compounds share structural similarities with 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspect
Copper phthalocyanineLess sulfonationMore hydrophobic; used primarily as a pigment.
Zinc phthalocyanineZinc instead of copperExhibits different electronic properties; often used in sensors.
2,9-DimethylphthalocyanineAlkyl substitution on the phthalocyanine coreIncreased solubility; used in organic electronics.
3-SulfonatophthalocyanineSingle sulfonate groupLess water-soluble; used in dye applications.

These compounds highlight the uniqueness of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine due to its extensive sulfonation and resultant solubility characteristics that facilitate various applications not easily achievable by less functionalized analogs .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123439-80-5

Dates

Modify: 2024-04-14

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